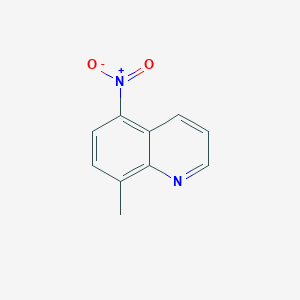

8-Methyl-5-nitroquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)8-3-2-6-11-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGAHJWKYOSGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289100 | |

| Record name | 8-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64976-62-1 | |

| Record name | 64976-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Methyl 5 Nitroquinoline and Its Derivatives

Classical Nitration Approaches

The most direct route to 8-methyl-5-nitroquinoline involves the electrophilic nitration of the 8-methylquinoline (B175542) precursor. The success of this approach is governed by the reaction conditions and the inherent directing effects of the substituents on the quinoline (B57606) ring system.

This compound can be synthesized by the direct nitration of 8-methylquinoline. ontosight.ai This electrophilic aromatic substitution is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). evitachem.com The reaction requires elevated temperatures, generally around 70°C, and prolonged reaction times of over 16 hours to achieve high yields and selectivity. nih.gov Under these optimized conditions, the synthesis of nitroquinoline derivatives via direct nitration can reach yields of up to 94%. nih.gov

The direct nitration method is not limited to 8-methylquinoline and is a common strategy for introducing nitro groups onto various quinoline scaffolds. For instance, the nitration of 5-chloro-8-hydroxyquinoline (B194070) with nitric and sulfuric acid produces 5-chloro-7-nitro-8-hydroxyquinoline in good yield. nih.gov Similarly, other 8-alkyl-2-methylquinolines undergo nitration to furnish the corresponding 5-nitro derivatives with high efficiency. nih.gov

Table 1: Direct Nitration of 8-Alkylquinoline Derivatives

| Substrate | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-methylquinoline | HNO₃, H₂SO₄ | ~70°C, >16h | This compound | Up to 94% | nih.gov |

| 8-(tert-Butyl)-2-methylquinoline | HNO₃, H₂SO₄ | >70°C, >16h | 8-(tert-Butyl)-2-methyl-5-nitroquinoline | High (up to 94%) | nih.gov |

| 8-(iso-Propyl)-2-methylquinoline | HNO₃, H₂SO₄ | >70°C, >16h | 8-(iso-Propyl)-2-methyl-5-nitroquinoline | High (up to 94%) | nih.gov |

The position of the methyl group on the quinoline ring system critically dictates the regioselectivity of electrophilic substitution reactions like nitration. In the case of 8-methylquinoline, nitration shows a strong preference for the C-5 position. smolecule.com This is because the benzene (B151609) ring of the quinoline nucleus is more activated towards electrophilic attack than the pyridine (B92270) ring. The methyl group at the C-8 position introduces significant steric hindrance, effectively blocking electrophilic attack at that site and directing the incoming nitro group to the C-5 position. smolecule.com This results in a selectivity ratio of approximately 80:15 for the 5-nitro product over other isomers. smolecule.com

This directing effect varies with the location of the methyl substituent. For example:

2-Methylquinoline : The methyl group at position 2 electronically activates the pyridine ring, directing nitration primarily to the C-4 position. smolecule.com

7-Methylquinoline : Nitration selectively occurs at the C-8 position to yield 7-methyl-8-nitroquinoline (B1293703) as the main product. brieflands.comsemanticscholar.org

Table 2: Regioselectivity in the Nitration of Methylquinolines

| Substrate | Major Product Position | Selectivity Ratio | Directing Effect | Reference |

|---|---|---|---|---|

| 2-Methylquinoline | C-4 | 85:10 | Strong activation of pyridine ring | smolecule.com |

| 7-Methylquinoline | C-8 | N/A (Selective) | Activation of adjacent C-8 | brieflands.com |

| 8-Methylquinoline | C-5 | 80:15 | Steric hindrance at C-8 | smolecule.com |

Direct Nitration of 8-Methylquinoline and Substituted Quinolines

Application of Established Quinoline Synthesis Protocols

Instead of functionalizing a pre-existing quinoline, this compound and its precursors can be built from simpler aromatic amines using classical ring-forming reactions.

The Skraup synthesis, a cornerstone of quinoline chemistry, involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring. iipseries.orgwikipedia.org This method can be adapted to produce substituted quinolines by starting with substituted anilines.

For instance, reacting m-toluidine (B57737) in a Skraup synthesis does not yield a single product but rather a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline, typically in a 1:2 ratio. brieflands.comsemanticscholar.org This mixture can then be subjected to nitration. brieflands.com Similarly, nitroquinolines can be synthesized directly via the Skraup reaction by using a nitroaniline as the starting material. researchgate.net For example, m-nitroaniline yields a mixture of 5-nitro- and 7-nitroquinoline, while o-nitroaniline and p-nitroaniline give 8-nitroquinoline (B147351) and 6-nitroquinoline (B147349), respectively. researchgate.net A modified Skraup reaction using 4-alkoxy-6-methoxy-2-nitroanilines with acrolein can produce functionalized 8-nitroquinolines.

Table 3: Examples of Modified Skraup Syntheses

| Aromatic Amine | Key Reagents | Product(s) | Reference |

|---|---|---|---|

| m-Toluidine | Glycerol, H₂SO₄, Oxidizing Agent | Mixture of 5-Methylquinoline and 7-Methylquinoline | brieflands.comsemanticscholar.org |

| o-Nitroaniline | Glycerol, H₂SO₄, Oxidizing Agent | 8-Nitroquinoline | researchgate.net |

| m-Nitroaniline | Glycerol, H₂SO₄, Oxidizing Agent | Mixture of 5-Nitroquinoline (B147367) and 7-Nitroquinoline | researchgate.net |

The Doebner-von Miller reaction is a related method for synthesizing quinolines, often considered a modification of the Skraup synthesis. wikipedia.org It involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. iipseries.orgwikipedia.org This protocol is particularly useful for preparing quinolines with substituents on the pyridine ring.

A common application is the reaction of aniline with crotonaldehyde (B89634) to produce 2-methylquinoline. thieme-connect.com This method can be extended to substituted anilines to create a variety of methylquinoline precursors, which can subsequently be nitrated. ufrgs.br For example, the reaction between o-chloroaniline and crotonaldehyde yields 8-chloro-2-methylquinoline. jst.go.jp An improved, two-phase Doebner-Miller reaction using anthranilic acid and crotonaldehyde has been developed for the synthesis of 2-methyl-8-quinoline carboxylic acid, demonstrating the versatility of this approach. researchgate.net

Skraup Reaction Modifications for Methyl- and Nitro-Substituted Quinolines

Emerging and Advanced Synthetic Strategies

Beyond classical methods, research into more advanced synthetic strategies for functionalizing quinolines is ongoing. These emerging techniques offer alternative pathways that can provide unique reactivity and selectivity. One such area is the use of transition metal catalysis for C-H bond functionalization. For instance, a palladium-catalyzed method has been reported for the C(sp³)–H bond nitration of 8-methylquinolines. rsc.org This reaction uses tert-butyl nitrite (B80452) (t-BuONO) as the nitrogen source and selectively functionalizes the methyl group itself, rather than the aromatic ring, providing a pathway to different classes of derivatives. rsc.org Such catalytic methods represent a modern approach to creating functionalized quinolines with high precision. rsc.orgdntb.gov.ua

Transition Metal-Catalyzed Reaction Pathways

Transition metal catalysis has become a powerful tool for the synthesis of quinoline derivatives, offering high efficiency and selectivity. researchgate.nethanyang.ac.kr Various metals, including palladium (Pd), rhodium (Rh), nickel (Ni), and cobalt (Co), have been employed to facilitate the formation of carbon-carbon and carbon-heteroatom bonds necessary for constructing and functionalizing the quinoline ring. rsc.orgmdpi.commdpi.com

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, a series of 8-heteroaryl substituted 5-nitroquinolines have been prepared through Pd-catalyzed coupling of organoboron reagents with bromoquinolines. rsc.org This methodology allows for the creation of complex polyconjugated molecular architectures. rsc.org Similarly, Suzuki coupling of 2-chloro-3-nitroquinoline (B1590397) with phenylboronic acid serves as a key step in the synthesis of more complex fused heterocyclic systems. chim.it Other notable methods include the Ni(II)-catalyzed Negishi cross-coupling of 8-chloroquinoline (B1195068) and Rh(III)-catalyzed C-H activation of arylnitrones to construct functionalized quinolones. rsc.orgmdpi.com

| Catalyst System | Reaction Type | Application | Reference |

| PdCl₂(dppf)Cl₂ | Carbonylation/Coupling | Synthesis of quinolin-4-ones from 2-iodoaniline (B362364) and terminal acetylenes | mdpi.com |

| Pd catalyst | Suzuki Coupling | Synthesis of 8-heteroaryl-5-nitroquinoline analogues from bromoquinolines | rsc.org |

| Rh(III) catalyst | C-H Activation/[3+3] Cyclization | Synthesis of functionalized 4-quinolones from N-nitrosoanilines | mdpi.com |

| Co(III) catalyst | Annulation/C-H Activation | Synthesis of quinolines from anilines and alkynes | mdpi.com |

| Ni(II)/diethyl phosphite | Negishi Coupling | Functionalization of 8-chloroquinoline | rsc.org |

Metal-Free and Green Chemistry Methodologies

In alignment with the principles of green chemistry, significant efforts have been directed towards developing metal-free synthetic routes for quinolines. iipseries.org These methods aim to reduce waste and avoid the use of toxic and expensive heavy metals. researchgate.net

A notable transition-metal-free approach involves the direct oxidative cyclocondensation of readily available N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.orgnih.gov This reaction, promoted by TsOH/K₂S₂O₈, proceeds with a broad functional group tolerance to yield 3-substituted or 3,4-disubstituted quinolines in moderate to excellent yields. frontiersin.orgnih.gov The mechanism involves C(sp³)-O bond cleavage followed by C=N and C=C bond formation during the oxidative cyclization process. frontiersin.org Domino one-pot protocols, which allow the formation of complex products from simple starting materials in a single operation, represent another key strategy in metal-free quinoline synthesis. researchgate.net For example, 2-aryl-3-nitro-1,2-dihydroquinolines can be prepared from the reaction of β-nitrostyrenes and 2-aminobenzaldehyde (B1207257) in a metal-free domino reaction. acs.org The use of ionic liquids as recyclable solvents has also been explored to create greener synthetic conditions. researchgate.net

| Method | Key Reagents | Key Features | Reference |

| Oxidative Cyclocondensation | o-aminobenzyl alcohols, N,N-dimethyl enaminones, TsOH/K₂S₂O₈ | Transition-metal-free, broad functional group tolerance | frontiersin.orgnih.gov |

| Domino Reaction | 2-aminobenzaldehyde, β-nitrostyrenes, DABCO | Metal-free, one-pot synthesis of 3-nitroquinoline (B96883) derivatives | acs.org |

| Povarov-type MCR | Anilines, alkynes, paraformaldehyde, CSA | Microwave-assisted, metal-free, [4+2] cycloaddition | rsc.org |

| Ionic Liquid-based Synthesis | Various precursors | Use of recyclable, non-volatile solvents | researchgate.net |

Multi-component Reactions and Cyclocondensation Routes for Quinoline Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby enhancing atom economy and procedural simplicity. rsc.orgresearchgate.netajol.inforsc.org Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.orgresearchgate.net For example, a microwave-assisted, Povarov-type three-component reaction of anilines, alkynes, and paraformaldehyde can produce 4-arylated quinolines without a metal catalyst. rsc.org One-pot, three-component 1,3-dipolar cycloaddition reactions have also been used to synthesize unique dispiro 8-nitroquinolone analogues. nih.gov

Classic cyclocondensation reactions remain fundamental and widely used methods for quinoline synthesis. rsc.org These are often named after their developers and include:

Skraup Synthesis: This involves the reaction of an aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. iipseries.orgresearchgate.net It is a versatile method for producing quinolines substituted on the benzene ring. researchgate.net

Friedländer Synthesis: This is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a methylene (B1212753) group alpha to a carbonyl group, typically in the presence of a base or acid catalyst. iipseries.org

Conrad-Limpach Synthesis: This route involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions (temperature), it can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com

Doebner-von Miller Reaction: An extension of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid. mdpi.com

| Named Reaction | Precursors | Product Type | Reference |

| Skraup Synthesis | Aniline, glycerol, oxidizing agent, H₂SO₄ | Substituted quinolines | iipseries.orgresearchgate.net |

| Friedländer Synthesis | o-aminoaryl aldehyde/ketone, α-methylene carbonyl compound | Substituted quinolines | iipseries.org |

| Conrad-Limpach | Aniline, β-ketoester | Quinolin-4-ones or quinolin-2-ones | mdpi.com |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | Substituted quinolines | mdpi.com |

| Coppola Synthesis | Isatoic anhydride, ethyl acetoacetate | 4-hydroxy-2-methylquinoline derivatives | beilstein-journals.org |

Synthesis of Intermediates and Related Nitroquinoline Analogues

The most direct synthesis of this compound involves the nitration of its precursor, 8-methylquinoline. ontosight.ai This electrophilic substitution reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled low temperatures to achieve the desired regioselectivity. mdpi.comnih.gov

The synthesis of the necessary intermediate, 8-methylquinoline, can be accomplished via classic cyclocondensation methods like the Skraup reaction, starting from o-toluidine. researchgate.net Similarly, related nitroquinoline analogues are often prepared through the nitration of appropriately substituted quinoline precursors. For instance, the synthesis of 8-(Alkyl)-2-methyl-5-nitroquinolines requires heating the corresponding 8-(alkyl)-2-methylquinoline in a mixture of concentrated H₂SO₄ and HNO₃ to at least 70 °C for an extended period. mdpi.comnih.gov A highly efficient and selective two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine has also been reported, which first employs the Skraup synthesis to create a mixture of methylquinolines, followed by a selective nitration. brieflands.com

| Target Compound | Precursor(s) | Key Reagents/Conditions | Key Findings | Reference |

| This compound | 8-Methylquinoline | HNO₃, H₂SO₄ | Standard nitration of the quinoline precursor. | ontosight.ai |

| 8-(tert-Butyl)-2-methyl-5-nitroquinoline | 8-(tert-Butyl)-2-methylquinoline | H₂SO₄, HNO₃, >70°C, >16h | Reaction required elevated temperatures and long reaction times. | mdpi.comnih.gov |

| 8-(iso-Propyl)-2-methyl-5-nitroquinoline | 8-(iso-Propyl)-2-methylquinoline | H₂SO₄, HNO₃, >70°C, >16h | Selective reaction with high yield (up to 94%). | mdpi.comnih.gov |

| 7-Methyl-8-nitroquinoline | 7-Methylquinoline (from m-toluidine via Skraup synthesis) | Fuming HNO₃, H₂SO₄, -5°C to RT | Selective nitration of the 7-methyl isomer from a mixture, with an excellent yield of 99%. | brieflands.com |

| 3-Iodo-8-methyl-5-nitroquinoline (B13169289) | 8-Methylquinoline | 1. Nitration (HNO₃) 2. Iodination | A multi-step process involving nitration to form the 5-nitro-8-methylquinoline intermediate, followed by iodination. | evitachem.com |

Chemical Reactivity and Transformation Pathways of 8 Methyl 5 Nitroquinoline

Reactivity of the Nitro Group in Nitroquinolines

The nitro group is a versatile functional group that dictates much of the chemical behavior of 8-Methyl-5-nitroquinoline. Its transformations are central to the synthesis of various functionalized quinoline (B57606) derivatives.

Reduction of the Nitro Group to Aminoquinolines

The reduction of the nitro group to a primary amine is a fundamental transformation in the chemistry of nitroquinolines, providing access to aminoquinolines which are crucial intermediates in organic synthesis. nih.gov This conversion can be achieved using a variety of reducing agents and conditions.

Common methods for the reduction of nitroquinolines, including this compound, involve catalytic hydrogenation or the use of metal-acid systems. vulcanchem.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely employed method. vulcanchem.com For instance, 8-nitroquinoline (B147351) can be reduced to 8-aminoquinoline (B160924) using Raney nickel as a catalyst in acetone. publish.csiro.au Similarly, stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is an effective reagent for this reduction, a method that has been successfully applied to various substituted 8-nitroquinolines. nih.govpublish.csiro.au Iron powder in acetic acid has also been used to reduce 2-methyl-8-nitroquinoline (B1328908) with high yields. publish.csiro.au The choice of reducing agent can be critical to tolerate other functional groups present in the molecule. nih.gov

The resulting 8-methyl-5-aminoquinoline is a key precursor for further synthetic modifications. The general scheme for this reduction is a cornerstone in the synthesis of many biologically active molecules and functional materials derived from the quinoline scaffold. researchgate.net

Table 1: Common Reagents for the Reduction of Nitroquinolines

| Reagent/System | Product | Notes |

|---|---|---|

| Catalytic Hydrogenation (H₂/Pd-C, Raney Nickel) | Aminoquinoline | A common and often high-yielding method. vulcanchem.com |

| Stannous Chloride (SnCl₂)/HCl | Aminoquinoline | Effective for various nitroquinolines, though may require careful temperature control. nih.govpublish.csiro.au |

| Iron powder/Acetic Acid | Aminoquinoline | A classical method that provides good yields. publish.csiro.au |

Nucleophilic Substitution Reactions Involving the Nitro Moiety

While the nitro group primarily activates the ring to nucleophilic attack, under certain conditions, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is particularly observed in highly activated systems. For 5-nitroisoquinoline, the nitro group can be displaced by nucleophiles like amines or thiols in the presence of a base. Although less common than substitution of hydrogen, the displacement of the nitro group provides a direct route to introduce different functionalities at the 5-position. The reactivity is dependent on the nature of the nucleophile and the specific reaction conditions employed.

Nitro/Nitroso Conversion Mechanisms

The partial reduction of the nitro group to a nitroso group represents another important transformation pathway. This conversion can occur as an intermediate step during the complete reduction to an amine or can be the main product under controlled conditions. Electrochemical studies on 5-nitroquinoline (B147367) have shown that the nitro group (Q-NO₂) can be reduced in a four-electron process to the hydroxylamino group (Q-NHOH), which can then be involved in an equilibrium with the nitroso species (Q-NO). researchgate.net

This nitro-to-nitroso conversion has also been observed during Vicarious Nucleophilic Substitution (VNS) reactions. nih.govgrafiati.com For example, the reaction of certain nitroquinolines can yield products where the nitro group has been transformed into a nitroso group, sometimes accompanied by other structural changes on the quinoline ring. nih.gov This transformation is believed to proceed through protonation of the nitro group in the intermediate Meisenheimer adduct, followed by the elimination of water. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinoline ring in this compound, enhanced by the nitro group, makes it a prime substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. These reactions typically involve the substitution of a hydrogen atom, activated by the nitro group.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Electron-Deficient Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds like nitroquinolines. d-nb.infosemanticscholar.org This reaction involves the addition of a nucleophile (typically a carbanion) bearing a leaving group to the aromatic ring, followed by the base-induced elimination of HX from the intermediate σ-adduct. d-nb.info

In 5-nitroquinolines, the VNS reaction typically occurs at the C-6 position (ortho to the nitro group). kuleuven.beresearchgate.netcdnsciencepub.com For example, 5-nitroquinoline reacts with 4-amino-1,2,4-triazole (B31798) in the presence of potassium tert-butoxide to yield the 6-amino derivative. cdnsciencepub.comcdnsciencepub.com The reaction proceeds via the formation of a σ-adduct at the ortho or para positions, with the ortho substitution being predominant for 5-nitroquinoline. arkat-usa.org This regioselectivity is governed by both electronic and steric factors. researchgate.netorganic-chemistry.org The VNS reaction provides a direct and efficient route for introducing amino and alkyl groups onto the quinoline core. nih.govresearchgate.net

Table 2: Regioselectivity in VNS Reactions of Nitroquinolines

| Nitroquinoline Isomer | Position of Substitution | Product Type |

|---|---|---|

| 5-Nitroquinoline | C-6 (ortho) | Amino or alkyl substituted quinoline. cdnsciencepub.comarkat-usa.org |

| 8-Nitroquinoline | C-7 (ortho) or C-5 (para) | Amino or alkyl substituted quinoline. cdnsciencepub.comcdnsciencepub.com |

Oxidative SN Alkylamination of Nitroquinoline N-Oxides

The reactivity of nitroquinolines towards nucleophiles can be further enhanced by converting the quinoline nitrogen to an N-oxide. The N-oxide group increases the electron deficiency of the ring system, facilitating nucleophilic attack. A notable reaction is the oxidative nucleophilic substitution of hydrogen (SNH) at the C-2 position.

Reactions of 5-nitroquinoline N-oxide with various primary or secondary amines in the presence of an oxidant like potassium ferricyanide (B76249) lead to the formation of 2-alkylamino-5-nitroquinoline N-oxides in moderate to excellent yields. researchgate.net This reaction is a type of Chichibabin amination, providing a direct method for introducing amino groups at the C-2 position under relatively mild conditions. researchgate.net The process involves the formation of an intermediate σ-adduct, which is then oxidized to the final product. researchgate.net This methodology has been developed for a range of nitroquinoline N-oxides, including the 5-, 6-, 7-, and 8-nitro isomers. researchgate.net

Reactivity of the Quinoline Ring System

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a rich and complex reactivity profile. Electrophilic substitution reactions on the parent quinoline molecule typically occur at the C-5 and C-8 positions under vigorous conditions. uop.edu.pk Conversely, nucleophilic substitutions are favored at the C-2 or C-4 positions. uop.edu.pk The introduction of a nitro group at the C-5 position and a methyl group at the C-8 position, as in this compound, profoundly alters this inherent reactivity.

The potent electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic attack and, concurrently, activates it towards nucleophilic substitution. This effect is particularly pronounced at the positions ortho and para to the nitro group. In the case of nitroquinolines, the vicinal positions to the nitro group become especially electron-deficient due to both inductive and resonance effects, making them susceptible to nucleophilic attack. mdpi.com This activation enables reactions that would not readily occur on the unsubstituted quinoline ring. For instance, studies on related nitroquinolines have demonstrated that the position adjacent to the nitro group is activated for substitution. mdpi.com In the context of 5-nitroquinolines, reactions involving nucleophilic substitution of hydrogen have been observed to proceed at the ortho position to the nitro group. researchgate.net

The activation by the nitro group is a key principle in the functionalization of the quinoline core. For example, in vicarious nucleophilic substitution (VNS) reactions of nitroquinolines, amination occurs regioselectively at positions ortho or para to the nitro group. researchgate.netnih.gov This high degree of regioselectivity underscores the powerful directing effect of the nitro substituent.

Cine-substitution is a fascinating and synthetically useful phenomenon observed in certain nitroquinolone systems. This type of substitution involves the incoming nucleophile attacking a position adjacent to the one bearing the leaving group, with subsequent elimination of the original substituent. While not directly documented for this compound itself, studies on analogous compounds like 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) provide significant insights. mdpi.com TNQ exhibits unusual reactivity, undergoing cine-substitution where a nucleophile attacks the C-4 position, leading to the elimination of the vicinal nitro group at C-3. mdpi.com This reactivity is attributed to the steric repulsion between the 1-methyl and 8-nitro groups, which distorts the quinolone framework and enhances the nitroalkene character of the pyridone ring. mdpi.com The presence of both the 1-methyl and 8-nitro groups is crucial for this high reactivity. mdpi.com

This phenomenon allows for the regioselective introduction of various functional groups at positions that are not directly activated for simple nucleophilic aromatic substitution (SNAAr). For instance, 1,3-dicarbonyl compounds, enamines, and other C-H acids can participate in these cine-substitution reactions with highly activated nitroquinolones. mdpi.com

The electron-deficient nature of the nitro-substituted ring in nitroquinolines allows them to act as dienophiles or dipolarophiles in cycloaddition reactions. The nitro group effectively lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, facilitating reactions with electron-rich dienes and dipoles. This reactivity can lead to the dearomatization of the quinoline ring system and the formation of complex, three-dimensional polycyclic structures. soton.ac.uk

Specifically, the C=C bond bearing the nitro group can behave as a nitroalkene moiety, participating in [4+2] and [3+2] cycloaddition reactions. For example, 5-nitroquinoline has been shown to undergo dearomative [4+2] cycloaddition with silyloxydienes under high pressure, with the reaction occurring exclusively on the carbocyclic ring. soton.ac.uk In the case of this compound, it has been successfully used in high-pressure promoted [4+2] cycloaddition reactions with silyloxydienes to afford polycyclic adducts. rsc.org

Furthermore, an efficient method for the functionalization of nitroquinolines has been developed using [3+2] cycloaddition reactions with N-methylazomethine ylide. researchgate.net These 1,3-dipoles react selectively with the C=C(NO2) fragment of the aromatic system, particularly when the ortho-position to the nitro group is vacant. researchgate.net These cycloaddition strategies provide a powerful tool for the rapid construction of novel fused heterocyclic systems from nitroquinoline precursors.

Transition metal-catalyzed C-H activation and functionalization have emerged as powerful tools in modern organic synthesis. In the context of this compound, the methyl group at the C-8 position presents a site for C(sp³)-H activation. Ruthenium(II) catalysts have been successfully employed for the intermolecular amidation of the C(sp³)-H bond of 8-methylquinolines. researchgate.net

Specifically, a reaction of this compound (1e) has been reported as part of a study on Ru(II)-catalyzed intermolecular C-H amidation. rsc.org This process involves the use of a ruthenium catalyst, such as [Ru(p-cymene)Cl₂]₂, to activate the C-H bond of the methyl group, followed by reaction with an azide (B81097) to form a new C-N bond. researchgate.net This reaction provides a direct method for converting the methyl group into an aminated functional group, yielding quinolin-8-ylmethanamines under mild conditions. researchgate.net This transformation highlights the ability to selectively functionalize the alkyl side chain of this compound, complementing the reactivity of the quinoline ring itself.

Cycloaddition Reactions of Nitroalkene Moieties

This compound as a Versatile Synthetic Intermediate

The diverse reactivity of this compound, stemming from its unique combination of a quinoline core, a nitro group, and a methyl group, makes it a highly versatile intermediate in organic synthesis. researchgate.netevitachem.com

The nitro group is a key functional handle. It can be readily reduced to an amino group under various conditions, providing access to 5-amino-8-methylquinoline and its derivatives. nih.gov These aminoquinolines are important precursors for a wide range of other compounds, including various polyheterocyclic systems. researchgate.net For example, 7,8-diamino-5-nitroquinoline has been used to synthesize pyrazine-, vic-triazole-, imidazole-, and selenadiazole-derived tricyclic systems. researchgate.net

The quinoline ring itself, activated by the nitro group, can undergo various substitution and cycloaddition reactions as previously discussed, allowing for further molecular diversification. rsc.orgresearchgate.net The presence of the methyl group at the C-8 position not only influences the electronic properties and reactivity of the ring but also serves as a point for functionalization through reactions like the Ru(II)-catalyzed amidation. researchgate.netrsc.org

Furthermore, derivatives of this compound, such as 3-iodo-8-methyl-5-nitroquinoline (B13169289), are also valuable synthetic intermediates. The iodo group in this derivative can act as a leaving group in nucleophilic substitution reactions or participate in further electrophilic substitutions, expanding the synthetic utility of the scaffold. evitachem.com The synthesis of such derivatives often starts from 8-methylquinoline (B175542), which is first nitrated to give 5-nitro-8-methylquinoline, followed by further functionalization. evitachem.com

The strategic combination of these reactive sites allows for a multi-directional approach to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. evitachem.com

Spectroscopic Characterization and Computational Investigations of 8 Methyl 5 Nitroquinoline

Advanced Spectroscopic Analysis Techniques

The structural and electronic properties of 8-Methyl-5-nitroquinoline have been elucidated through a variety of advanced spectroscopic techniques. These methods provide a comprehensive understanding of the molecule's atomic connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data on the chemical environment of each atom. nih.govrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons and the methyl group. The chemical shifts (δ) of the protons on the quinoline (B57606) ring are influenced by the electron-withdrawing nitro group and the electron-donating methyl group. In a study of related nitroquinoline derivatives, aromatic protons typically resonate in the range of δ 7.3–8.6 ppm, while methyl group protons appear further upfield. For instance, in a similar compound, 7-methyl-8-nitroquinoline (B1293703), the methyl protons are observed at δ 2.55 ppm. brieflands.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the quinoline ring exhibit distinct chemical shifts based on their proximity to the nitrogen atom and the substituents. Aromatic carbons in quinoline derivatives generally appear in the δ 120-150 ppm region. For example, in the parent 8-methylquinoline (B175542), the methyl carbon appears around δ 25.7 ppm. chemicalbook.com The presence of the nitro group at the C5 position is expected to significantly shift the resonance of adjacent carbons.

Multinuclear NMR studies, while less common, can provide further insights into the electronic structure of the molecule by probing other NMR-active nuclei if present. nih.gov

Interactive Table: ¹H and ¹³C NMR Data for this compound and Related Compounds

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) |

| This compound | - | ¹H | Data not available |

| This compound | - | ¹³C | Data not available |

| 7-Methyl-8-nitroquinoline | CDCl₃ | ¹H | 8.85 (d), 8.07 (d), 7.88 (s), 7.68 (d), 7.35 (m), 2.55 (s, CH₃) brieflands.com |

| 8-Methylquinoline | CDCl₃ | ¹H | 8.949 (d), 8.120 (d), 7.653 (d), 7.560 (t), 7.432 (t), 7.386 (dd), 2.826 (s, CH₃) chemicalbook.com |

| 8-Methylquinoline | CDCl₃ | ¹³C | 146.8, 136.3, 126.4, 125.7, 125.4, 125.2, 121.4, 25.7 chemicalbook.com |

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups present in a molecule. brieflands.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. nih.gov Key expected vibrations include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C-H stretching of the methyl group: Found in the 2850-3000 cm⁻¹ region.

Asymmetric and symmetric NO₂ stretching: These are strong bands usually appearing in the ranges of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The exact position can be influenced by the electronic environment.

C=C and C=N stretching vibrations of the quinoline ring: These appear in the 1400-1650 cm⁻¹ region. mdpi.com

C-N stretching vibrations: Expected in the 1230-1325 cm⁻¹ range. mdpi.com

For a related compound, 8-hydroxy-5-nitroquinoline, FT-IR and FT-Raman spectra have been extensively studied, providing a basis for the assignment of vibrational modes in this compound. researchgate.net

Interactive Table: Characteristic FT-IR Frequencies for Nitroquinoline Derivatives

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |

| NO₂ Asymmetric Stretch | 1500-1560 | 5,7-di(tert-butyl)-2-(4,7-dichloro-8-methyl-5-nitroquinolin-2-yl)-4-nitro-1,3-tropolone | 1547 | google.com |

| NO₂ Symmetric Stretch | 1335-1385 | 8-(tert-Butyl)-2-methyl-5-nitroquinoline | 1333 | mdpi.com |

| Aromatic C=C/C=N Stretch | 1400-1650 | 8-(tert-Butyl)-2-methyl-5-nitroquinoline | 1609 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the quinoline ring system and the nitro group. nih.gov The presence of the methyl and nitro groups as auxochromic and chromophoric groups, respectively, influences the position and intensity of these absorption maxima (λ_max).

Studies on similar nitroquinoline derivatives show strong absorption in the UV region. For example, 8-(iso-Propyl)-2-methyl-5-nitroquinoline exhibits absorption maxima at 321 nm, 225 nm, and 202 nm in methanol. mdpi.com The electronic absorption spectra of nitroquinolines are a subject of interest for understanding their photophysical properties. nih.gov

Interactive Table: UV-Vis Absorption Data for Nitroquinoline Derivatives

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (log ε) | Reference |

| 8-(iso-Propyl)-2-methyl-5-nitroquinoline | Methanol | 321, 225, 202 | 4.06, 4.67, 4.55 | mdpi.com |

| 8-(tert-Butyl)-2-methyl-5-nitroquinoline | Methanol | 317, 281, 258, 224, 202 | 4.02, 3.94, 4.00, 4.66, 4.61 | mdpi.com |

| 6-Nitroquinoline (B147349) fumaric acid | - | 333 | - | researchgate.net |

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it useful for analyzing mixtures and confirming the purity of a sample. brieflands.comnih.gov

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (188.18 g/mol ). Fragmentation patterns would provide further structural information, such as the loss of the nitro group (NO₂) or other fragments. oup.com

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.es This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. scielo.br

Quantum Chemical and Molecular Modeling Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insights into the molecular properties of this compound. mdpi.com These computational methods can be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction.

Calculate vibrational frequencies: Aiding in the assignment of experimental FT-IR and FT-Raman spectra. researchgate.net

Predict NMR chemical shifts: Assisting in the interpretation of ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net

Simulate electronic spectra: Calculating the energies of electronic transitions to help interpret UV-Vis spectra. researchgate.net

Analyze frontier molecular orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic properties. researchgate.net

Investigate non-linear optical (NLO) properties: Calculations can predict hyperpolarizabilities, indicating the potential for a compound to be used in NLO materials. researchgate.net

Studies on related molecules like 8-hydroxy-5-nitroquinoline have successfully used DFT methods (e.g., B3LYP with various basis sets) to investigate these properties. researchgate.netresearchgate.net Similar computational approaches for this compound would provide a theoretical framework to support and explain the experimental spectroscopic findings. mdpi.comnih.gov

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool for predicting the molecular structure and reactivity of chemical systems. researchgate.net For this compound, DFT calculations, typically using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized geometric parameters. researchgate.netnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

DFT serves as an effective framework for exploring chemical reactivity through the calculation of various molecular descriptors. researchgate.net By analyzing the optimized structure, researchers can predict sites of reactivity. The theory's strength lies in its balance of computational cost and accuracy, making it a standard method for the theoretical exploration of quinoline derivatives. researchgate.net For instance, in related quinoline compounds, DFT has been used to analyze vibrational spectra and molecular structure in terms of bond parameters. researchgate.net These theoretical calculations are often compared with experimental data, where available, to validate the computational model.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT/B3LYP Note: This table presents hypothetical, representative data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C5-N(O2) | 1.48 |

| N-O (nitro) | 1.23 | |

| C8-C(H3) | 1.51 | |

| C8-N(quinoline) | 1.37 | |

| Bond Angles (°) | C4-C5-N(O2) | 118.5 |

| O-N-O | 124.0 | |

| C(quinoline)-C8-C(H3) | 121.0 | |

| Dihedral Angles (°) | C4-C5-N-O | 179.5 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic absorption properties of molecules. researchgate.netsemanticscholar.org By applying TD-DFT, it is possible to calculate the vertical excitation energies, oscillator strengths, and corresponding electronic transitions, which can then be used to simulate the UV-Visible spectrum of this compound. researchgate.net These calculations help in understanding the nature of electronic transitions, such as n→π* or π→π*, which are characteristic of molecules with chromophores like the nitroquinoline system. researchgate.net

For similar nitro-substituted aromatic compounds, TD-DFT calculations have successfully predicted electronic spectra. semanticscholar.org The choice of functional and basis set is crucial for obtaining results that correlate well with experimental spectra. nih.gov The analysis of the main orbitals involved in these transitions provides a detailed picture of the charge transfer characteristics upon electronic excitation. researchgate.net

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound Note: This table presents hypothetical, representative data for illustrative purposes.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 3.45 | 359 | 0.15 | HOMO -> LUMO (85%) | π -> π |

| 3.98 | 311 | 0.08 | HOMO-1 -> LUMO (70%) | π -> π |

| 4.52 | 274 | 0.02 | HOMO-2 -> LUMO (55%) | n -> π* |

Molecular Dynamics (MD) Simulations for Reactive Properties

Molecular Dynamics (MD) simulations offer a method to study the dynamic behavior and reactive properties of molecules over time. researchgate.net For this compound, MD simulations can be used to explore its interactions with other molecules, such as solvents or potential reactants, providing insights into its stability and reactivity in a condensed phase. dntb.gov.ua These simulations model the atomic movements based on a force field, allowing for the observation of conformational changes and intermolecular interactions. researchgate.net In studies of related quinoline derivatives, MD simulations have been combined with DFT calculations to provide a comprehensive understanding of both static and dynamic reactive properties. researchgate.netdntb.gov.ua

Analysis of Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity and easier electronic excitation. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the quinoline ring system, particularly the electron-rich regions, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the adjacent part of the aromatic ring. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer (ICT) from the quinoline ring to the nitro group upon electronic excitation. researchgate.net

Table 3: Illustrative Frontier Orbital Energies and Related Properties of this compound Note: This table presents hypothetical, representative data for illustrative purposes.

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -3.40 |

| HOMO-LUMO Gap (ΔE) | 3.45 |

| Ionization Potential (I) ≈ -EHOMO | 6.85 |

| Electron Affinity (A) ≈ -ELUMO | 3.40 |

Topological Studies (Noncovalent Interaction (NCI), Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Topological analysis of the electron density provides profound insights into chemical bonding and noncovalent interactions. eurjchem.comresearchgate.net

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG): NCI and RDG analyses are used to identify and visualize weak noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions within a molecule. nih.govniscpr.res.in For this compound, these methods can map the regions of weak attractive or repulsive forces, which are crucial for understanding its crystal packing and interactions with other molecules.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the electron localization in a molecule, providing a clear picture of core electrons, covalent bonds, and lone pairs. researchgate.netnih.govniscpr.res.in These analyses offer a visual representation of the molecule's electronic structure, highlighting regions of high electron density corresponding to chemical bonds and lone pairs on the nitrogen and oxygen atoms. eurjchem.com

Natural Bond Order (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Table 4: Illustrative NBO Analysis of Significant Donor-Acceptor Interactions in this compound Note: This table presents hypothetical, representative data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C7-C8) | π(C5-C6) | 20.5 |

| π(C3-C4) | π(N(O2)-C5) | 15.2 |

| LP(1) N(quinoline) | π(C2-C3) | 25.8 |

| LP(1) O(nitro) | σ(N-C5) | 5.1 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Character

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. uni-muenchen.de In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netmdpi.com

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making this the most likely site for electrophilic interactions. researchgate.net Conversely, positive potential would be observed around the hydrogen atoms of the quinoline ring and the methyl group. uni-muenchen.de The nitrogen atom in the quinoline ring also represents a site of negative potential, though likely less intense than that of the nitro group's oxygens. uni-muenchen.de This analysis is invaluable for predicting how the molecule will interact with other charged or polar species. researchgate.net

Theoretical Investigations into Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) involves the study of how materials respond to intense electromagnetic fields, such as those from lasers, leading to a range of applications in optical switching, data storage, and telecommunications. mdpi.combenasque.org Materials with a significant NLO response are characterized by their ability to alter the phase, frequency, or amplitude of incident light. The NLO properties of a molecule are primarily determined by its molecular structure, particularly the presence of π-conjugated systems and electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer (ICT). mdpi.com

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of novel organic molecules. nih.gov Key parameters calculated to evaluate a molecule's NLO potential include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.govnih.gov While direct theoretical studies detailing the NLO properties of this compound are not extensively found in available literature, valuable insights can be gleaned from computational investigations of structurally analogous quinoline derivatives. The presence of an electron-withdrawing nitro group (-NO₂) and an electron-donating methyl group (-CH₃) on the quinoline framework of this compound suggests a strong potential for NLO activity.

Investigations into related compounds, such as 8-hydroxy-5-nitroquinoline (8H5NQ) and various isomers like 2-Methyl-8-nitroquinoline (B1328908), confirm that the quinoline scaffold is a promising core for NLO materials. researchgate.netacs.org For instance, DFT calculations on 8-hydroxy-5-nitroquinoline indicate that it exhibits significant NLO behavior. researchgate.net Similarly, computational analysis of 2-chloroquinoline-3-carboxaldehyde using the B3LYP/6-311++G(d,p) basis set has been used to determine its NLO properties, providing a methodological precedent. nih.gov

The first-order hyperpolarizability (β) is a critical tensor quantity that describes the second-order NLO response. Its total magnitude (β_tot) is a key indicator of a molecule's potential for applications like second-harmonic generation (SHG). Theoretical calculations for related nitroquinoline compounds provide a reference for the expected NLO response. In a study of the proton-transfer complex of 8-hydroxy-5-nitroquinoline with p-toluenesulfonic acid, the first-order hyperpolarizability was calculated to be exceptionally high, demonstrating the potential of the substituted nitroquinoline system. researchgate.net

The calculated values for dipole moment, polarizability, and hyperpolarizability for these related molecules underscore their potential as NLO materials. researchgate.net The data suggest that the strategic placement of donor and acceptor groups on the quinoline ring system effectively enhances the molecular polarity and hyperpolarizability, which are crucial for a strong NLO response. Based on these findings from closely related structures, this compound is predicted to be a molecule with noteworthy NLO properties, meriting specific and focused computational and experimental studies.

Table 1: Calculated NLO Properties of Related Quinoline Derivatives

This table presents data from computational studies on compounds structurally similar to this compound to provide an estimate of potential NLO properties. The calculations were performed using Density Functional Theory (DFT).

| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [esu] | Total First Hyperpolarizability (β_tot) [esu] | Source |

| 2-Chloroquinoline-3-carboxaldehyde | B3LYP/6–311++G(d,p) | 2.0531 | 2.11 x 10⁻²³ | 1.15 x 10⁻³⁰ | nih.gov |

| 8-Hydroxy-5-nitroquinolinium p-toluene sulfonate | DFT | - | - | 2.85 x 10⁻²⁸ | researchgate.net |

Coordination Chemistry and Metal Complexation of 8 Methyl 5 Nitroquinoline

Ligand Properties and Coordination Modes

8-Methyl-5-nitroquinoline possesses distinct characteristics that define its role as a ligand in coordination chemistry. The arrangement of its atoms, particularly the nitrogen in the quinoline (B57606) ring and the oxygen atoms of the nitro group, provides potential sites for binding to metal ions. The electronic influence of the methyl and nitro substituents further modifies its coordination behavior.

Quinoline Nitrogen and Nitro Oxygen as Potential Donor Sites

The this compound molecule offers two primary locations for coordination with metal ions: the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group. The quinoline nitrogen has a lone pair of electrons, making it a classic Lewis base capable of donating electron density to a metal center to form a coordinate bond. This is a common feature for quinoline and its derivatives in coordination chemistry. iosrjournals.orgscirp.org

The nitro group, on the other hand, presents a more complex scenario. The two oxygen atoms of the nitro group also possess lone pairs of electrons and could potentially act as donor sites. However, the strong electron-withdrawing nature of the nitro group tends to decrease the electron density on the quinoline ring system, which can weaken the donor strength of the quinoline nitrogen. The direct participation of the nitro group's oxygen atoms in coordination is less common but has been observed in some systems, particularly with hard metal ions or under specific reaction conditions. In many instances, the nitro group influences the electronic properties of the ligand without directly binding to the metal.

Impact of Methyl and Nitro Substituents on Ligand Chelation

The methyl and nitro groups attached to the quinoline ring have a significant impact on the chelation properties of this compound.

The methyl group at the 8-position is an electron-donating group. This property increases the electron density on the quinoline ring, which can enhance the basicity and donor strength of the quinoline nitrogen atom. However, the position of the methyl group can also introduce steric hindrance, potentially influencing the approach of a metal ion and the geometry of the resulting complex.

The nitro group at the 5-position is a strong electron-withdrawing group. This has the opposite effect of the methyl group, as it reduces the electron density on the quinoline ring system. acs.org This decrease in electron density can weaken the coordinating ability of the quinoline nitrogen. It is predicted that electron-withdrawing groups like the nitro group attached to the C-5 position of the quinoline skeleton can cause a blue-shift in the emission of the complex. scispace.com The presence of the nitro group can also alter the redox properties of the ligand and its metal complexes. mdpi.com

Synthesis and Structural Characterization of Metal Complexes

The creation and analysis of metal complexes with this compound ligands involve specific synthetic strategies and a range of analytical techniques to determine their structure and properties.

Preparation of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the metal salt and the ligand. Common solvents include ethanol, methanol, and water. asianpubs.org

One general method involves dissolving the this compound ligand in a hot solvent and adding a solution of the transition metal salt. asianpubs.org The reaction mixture is then often refluxed for a period to ensure the completion of the reaction. asianpubs.org Upon cooling, the resulting metal complex may precipitate out of the solution and can be collected by filtration, washed, and dried. asianpubs.org In some cases, the metal salt is reacted with a mixture of the amine and dialdehyde (B1249045) to yield the Schiff-base-metal complexes. asianpubs.org

For instance, the synthesis of half-sandwich organometallic complexes with Rh(η⁵-C₅Me₅) and Ru(η⁶-p-cymene) has been achieved by mixing the ligand with a dimeric precursor of the metal in methanol. rsc.org The formation of the complex can be facilitated by the choice of the metal precursor, such as using metal chlorides or nitrates.

Spectroscopic (UV-Vis, Circular Dichroism, EPR) and Thermal Characterization of Metal-Ligand Adducts

A variety of spectroscopic and thermal analysis techniques are employed to characterize the metal complexes of this compound.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the complex. The coordination of the ligand to a metal ion typically results in shifts in the absorption bands compared to the free ligand, providing evidence of complex formation. mdpi.comekb.eg For example, complex formation of a related 5-nitro-8-hydroxyquinoline-proline hybrid with metal ions was investigated using UV-visible spectroscopy, which revealed changes in the spectra upon complexation. mdpi.com

Circular Dichroism (CD) Spectroscopy is particularly useful for studying chiral complexes or the interaction of the complex with chiral biomolecules. For a 5-nitro-8-hydroxyquinoline-proline hybrid, CD spectroscopy was used to investigate the complex formation with essential metal ions. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II). It provides information about the electronic environment of the metal ion. This technique was used to study the complex formation of a 5-nitro-8-hydroxyquinoline-proline hybrid with Cu(II). mdpi.com

Thermal Analysis , including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provides information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. ekb.eg These methods can determine the decomposition pattern of the complex as a function of temperature. ekb.eg

| Technique | Information Obtained |

| UV-Visible Spectroscopy | Electronic transitions, evidence of complex formation |

| Circular Dichroism | Information on chirality and interactions with chiral molecules |

| EPR Spectroscopy | Electronic environment of paramagnetic metal ions |

| Thermal Analysis (TGA/DTA) | Thermal stability, decomposition patterns, presence of solvent molecules |

X-ray Structural Elucidation of Metal Complexes

For related quinoline derivatives, X-ray diffraction has been instrumental in confirming the coordination mode of the ligands and the geometry of the metal complexes, which is often a distorted octahedral or square planar geometry. ekb.egresearchgate.net For instance, the structures of several 8-nitroquinoline (B147351) derivatives have been determined by single-crystal X-ray diffraction measurements. mdpi.com This technique is crucial for understanding the steric and electronic effects of the substituents on the solid-state structure of the complexes.

Solution Equilibrium Studies of Metal-8-Methyl-5-nitroquinoline Systems

No data is available in the scientific literature regarding the formation constants, stability, or speciation of metal complexes with this compound in solution. Studies on related nitroquinoline compounds exist but are not specific to the 8-methyl isomer. scispace.com

Electronic and Redox Properties of Metal-8-Methyl-5-nitroquinoline Complexes

There is no available information on the electronic (e.g., UV-Vis, fluorescence) or redox properties (e.g., cyclic voltammetry) of metal complexes formed with this compound.

Role of Metal Chelation in Modulating Chemical Reactivity and Biological Interactions

While some quinoline derivatives are known to have their biological activity modulated by metal chelation, no such studies have been published for this compound. nih.gov The role of its potential metal chelation in influencing chemical reactivity or biological interactions remains an uninvestigated area of study.

Mechanistic Studies of Biological Activities of 8 Methyl 5 Nitroquinoline

Interactions with Nucleic Acids and DNA

8-Methyl-5-nitroquinoline has been identified as a compound that interacts directly with genetic material, leading to significant consequences for DNA integrity and function. brieflands.com Its actions are multifaceted, involving direct binding and subsequent interference with essential cellular processes.

A primary mechanism of action for this compound is its ability to form covalent bonds with DNA. biosynth.com This process results in the creation of DNA adducts, which are segments of DNA that are chemically bonded to the compound. The formation of these adducts alters the physical structure of the DNA helix. nih.gov Hazardous chemicals or their electrophilic metabolites can react with genomic DNA to form these adducts, which can lead to mutations if not repaired. nih.gov The formation of covalent adducts is a critical step in the genotoxicity of many nitroaromatic compounds. While various chemicals can form DNA adducts, the specific adducts formed by this compound are a key area of its mechanistic study. researchgate.netmdpi.com

Table 1: General Types of DNA Damage

| Damage Type | Description | Relevant Examples |

| Base Modification | Chemical alteration of the DNA bases (A, C, G, T). | Alkylation (e.g., O6-methylguanine), Oxidation (e.g., 8-oxo-guanine), Deamination. nih.gov |

| Adduct Formation | Covalent attachment of a chemical moiety to DNA. | Bulky adducts that distort the helix, such as those from polycyclic aromatic hydrocarbons. nih.gov |

| Strand Breaks | Cleavage of the phosphodiester backbone of DNA. | Single-Strand Breaks (SSBs) and Double-Strand Breaks (DSBs), often induced by reactive oxygen species. nih.gov |

This table provides a general overview of DNA damage mechanisms for context.

A direct consequence of this compound's interaction with DNA is the inhibition of DNA synthesis. biosynth.com The presence of bulky covalent adducts on the DNA template can physically obstruct the progression of DNA polymerases, the enzymes responsible for replicating DNA. nih.gov This blockage halts the replication fork, leading to an arrest of the cell cycle and preventing cell proliferation. This inhibition is a common mechanism for various quinoline (B57606) derivatives that bind to DNA. brieflands.com Studies on related nitroquinoline compounds, such as 4-nitroquinoline-1-oxide (4NQO), have shown that carcinogen-induced repair DNA synthesis can be measured to assess the extent of damage and the cellular response. jst.go.jp

The induction of DNA damage by this compound is primarily driven by the formation of covalent adducts. biosynth.com These adducts can trigger cellular DNA repair mechanisms. researchgate.net If the damage is too extensive or if the repair pathways are overwhelmed or faulty, the lesions can lead to permanent mutations during subsequent attempts at DNA replication. nih.gov The damage can manifest as base substitutions, frameshifts, or larger chromosomal aberrations. Furthermore, the metabolic activation of nitro-compounds is often a prerequisite for their DNA-damaging effects, typically involving the reduction of the nitro group to a reactive intermediate that then attacks the DNA. biosynth.com

Inhibition of DNA Synthesis

Redox Mechanisms and Reactive Oxygen Species (ROS) Generation

The biological activity of this compound is also linked to its ability to participate in redox cycling. This process can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread cellular damage. biosynth.com The nitro group of the compound is a key player in this mechanism.

It is proposed that this compound may bind to oxygen and generate ROS, which could contribute to cytotoxic effects like necrosis. biosynth.com This process typically involves the enzymatic reduction of the nitro group to a nitro anion radical. This radical can then transfer an electron to molecular oxygen to form the superoxide (B77818) radical (O₂•⁻), regenerating the parent nitro compound, which can then undergo another reduction cycle. This futile cycling generates a continuous flux of superoxide, which can be converted to other more damaging ROS, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH). wur.nlmdpi.com This sustained production of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, a condition that damages lipids, proteins, and, importantly, DNA through oxidative lesions like 8-oxo-7,8-dihydroguanine (8-oxoG). nih.govfrontiersin.org

Table 2: Key Reactive Oxygen Species and Their Generation

| ROS Species | Chemical Formula | Common Cellular Source |

| Superoxide Radical | O₂•⁻ | Electron leakage from mitochondrial electron transport chain; enzymatic reactions (e.g., NADPH oxidase). mdpi.com |

| Hydrogen Peroxide | H₂O₂ | Dismutation of superoxide by superoxide dismutase (SOD). frontiersin.org |

| Hydroxyl Radical | •OH | Fenton reaction (reaction of H₂O₂ with metal ions like Fe²⁺). frontiersin.org |

This table outlines major ROS involved in cellular redox mechanisms.

Enzyme and Molecular Target Interactions

Beyond its direct effects on DNA and redox balance, this compound's biological activity can be attributed to its interaction with specific protein targets, thereby modulating their function.

Research has pointed to the potential for nitroquinoline derivatives to interact with critical cellular receptors. Specifically, derivatives of 8-nitroquinoline (B147351) have been investigated for their ability to inhibit Estrogen Receptor Alpha (ERα). researchgate.net ERα is a nuclear receptor that, when activated by estrogen, plays a crucial role in gene expression related to cell growth and proliferation, particularly in breast cancer. oncotarget.commdpi.com

The inhibition of ERα represents a significant therapeutic strategy. metu.edu.tr Molecular docking studies on related compounds suggest that they can bind to the receptor, potentially interfering with its normal function. jmbfs.org While direct studies on this compound's binding affinity for ERα are specific, the activity of structurally similar compounds, such as 8-nitroquinoline-thiosemicarbazones, suggests that this class of molecules can inhibit estrogen-dependent proliferative activity, implying an interaction with the ERα signaling pathway. researchgate.net

Interaction with Human NAD(P)H Dehydrogenase (Quinone 1) and DNA Gyrase

The biological activity of this compound is linked to its interaction with crucial cellular enzymes. While direct studies on this compound's interaction with Human NAD(P)H Dehydrogenase (Quinone 1), also known as NQO1 or DT-diaphorase, are not extensively detailed in the available literature, the activity of related quinone compounds provides valuable insight. NQO1 is an enzyme that catalyzes the two-electron reduction of quinones, a process that can lead to the bioactivation of certain antitumor agents. mdpi.com For some classes of bioreductive drugs like nitro compounds and quinones, this reduction can be carried out by oxygen-insensitive two-electron reductases such as NQO1, which can impact their hypoxia-selective action. aacrjournals.org

More direct evidence exists for the interaction of the quinoline scaffold with DNA gyrase. Structurally related compounds, such as 6-Fluoro-5-methyl-8-nitroquinoline, are known to inhibit bacterial DNA gyrase and topoisomerase IV, which are enzymes critical for DNA replication. vulcanchem.com The antimicrobial activity of other quinoline derivatives is also attributed to the inhibition of DNA synthesis by targeting these enzymes. evitachem.comvulcanchem.com This mechanism involves binding to the enzyme-DNA complex, leading to a disruption of essential cellular processes and ultimately bacterial cell death. vulcanchem.com Given that this compound shares the fundamental quinoline structure, it is plausible that it exerts part of its biological effects through a similar inhibition of topoisomerase enzymes. biosynth.com

Proteasome Inhibitory Actions

The proteasome is a critical cellular complex responsible for degrading unneeded or damaged proteins, and its inhibition is a validated strategy in cancer therapy. htct.com.br Certain quinoline derivatives, particularly those with an 8-hydroxy group like clioquinol, have been shown to inhibit proteasome activity, often through the formation of complexes with metal ions like copper or zinc. tandfonline.comnih.gov However, there is no direct evidence in the reviewed scientific literature to suggest that this compound functions as a proteasome inhibitor. This mechanism, while established for other quinoline-based compounds, has not been documented as a primary mode of action for this compound itself.

Cell Cycle Modulation and Apoptosis Induction Pathways

Research into analogues of this compound provides strong evidence for its role in disrupting the cell cycle and inducing programmed cell death (apoptosis).

A study on novel 8-nitro quinoline-thiosemicarbazone analogues demonstrated that the lead compound induced cell cycle arrest at both the G1/S and G2/M phases. nih.govresearchgate.net Similarly, another related compound, 8-(tert-butyl)-2-methyl-5-nitroquinoline, was found to cause a significant induction of the G0/G1 phase in cell cycle distribution assays. mdpi.com These findings suggest that the this compound scaffold is capable of halting cell proliferation by interfering with the checkpoints that govern cell division.

Table 1: Cell Cycle Arrest Induced by 8-Nitroquinoline Analogues

| Compound Family | Cell Cycle Phase Arrested | Reference |

|---|---|---|

| 8-nitro quinoline-thiosemicarbazone analogues | G1/S and G2/M | nih.gov |

The induction of cell cycle arrest is often intrinsically linked to the initiation of apoptosis. The same 8-nitro quinoline-thiosemicarbazone analogue that modulated the cell cycle was also found to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.govresearchgate.net This process was characterized by mitochondrial dysfunction and the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.govresearchgate.net Further supporting this mechanism, derivatives such as 3-Iodo-8-methyl-5-nitroquinoline (B13169289) are noted for their anticancer activity, which is achieved by inducing apoptosis via caspase activation pathways. evitachem.com

Oxygen Dependence of Biological Effects: Hypoxia-Selective Action

One of the most significant biological characteristics of this compound (referred to in studies as 8Me-5NQ) is its selective toxicity towards hypoxic cells, which are cells in a low-oxygen environment commonly found in solid tumors. nih.govportico.org The cytotoxic potency of this class of 5-nitroquinoline (B147367) drugs is markedly enhanced under hypoxic conditions. nih.gov

Studies have demonstrated that this compound exhibits substantial hypoxia-selective cytotoxicity across various cancer cell lines. The mechanism for this selectivity is believed to be bioreductive alkylation. nih.gov Under hypoxic conditions, the nitro group of the compound is reduced, forming a reactive species that can bind to cellular macromolecules like DNA, leading to cell death. biosynth.comnih.gov In the presence of oxygen, this reactive intermediate is rapidly re-oxidized back to the parent compound, thus protecting normal, well-oxygenated tissues. aacrjournals.org

The oxygen tension required for 50% inhibition of cell killing and adduct formation for 8Me-5NQ was found to be very low, at 0.01% and 0.02% oxygen, respectively, confirming that its toxicity is driven by bioreductive activation in anoxic conditions. nih.gov

Table 2: Hypoxic Selectivity of this compound (8Me-5NQ) in Different Cell Lines

| Cell Line | Cell Type | Hypoxic Selectivity Ratio* | Reference |

|---|---|---|---|

| AA8 | Chinese Hamster Ovary | 30-69 | nih.gov |

| EMT6/Ak | Mouse Mammary Tumour | 30-69 | nih.gov |

| FME | Human Melanoma | 30-69 | nih.gov |

*Ratio of the concentration required for 90% cell kill under aerobic (20% oxygen) versus anaerobic (0% oxygen) conditions.

Role of Metal Chelation in Biological Mechanisms

The chelation of metal ions is a well-documented mechanism of action for many quinoline derivatives, particularly the 8-hydroxyquinolines (8-HQ). These compounds can profoundly affect cellular function by altering metal homeostasis.

The 8-hydroxyquinoline (B1678124) scaffold is renowned for its ability to bind essential metal ions. nih.gov Studies on compounds like nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) have shown that their biological effects are linked to the chelation of iron and the formation of redox-active copper complexes. researchgate.netnih.gov This interaction can lead to iron deprivation within cancer cells and the generation of reactive oxygen species (ROS) through the activity of the copper complexes, ultimately inducing cell death. tandfonline.comresearchgate.net

However, this chelating ability is critically dependent on the presence of the hydroxyl group at the C-8 position of the quinoline ring, which, along with the quinoline nitrogen, forms the binding site for metal ions. nih.gov In this compound, this hydroxyl group is replaced by a methyl group. The methyl group does not possess the same capacity to form stable chelate complexes with metal ions like iron and copper. Therefore, the mechanisms of iron deprivation and formation of redox-active copper complexes, which are central to the activity of 8-hydroxyquinolines, are not considered to be primary mechanisms for this compound.

Certain 8-hydroxyquinoline derivatives, such as clioquinol, can act as zinc ionophores, transporting zinc across cellular membranes. researchgate.netnih.gov This activity can disrupt cellular signaling and contribute to cytotoxicity. tandfonline.com Conversely, other 8-hydroxyquinolines like nitroxoline have been shown to lack zinc ionophore activity. nih.govresearchgate.net This property is highly structure-dependent. As with iron and copper chelation, the ionophoric activity is tied to the 8-hydroxy group. nih.gov Given that this compound lacks this functional group, there is no scientific basis to suggest it functions as a zinc ionophore. This mechanism has not been reported for this compound in the scientific literature.

Iron Deprivation and Formation of Redox-Active Copper Complexes

Structure-Activity Relationship (SAR) Studies for Specific Biological Responses